molecular formula C21H15ClN2O3S B2633807 3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid CAS No. 531520-40-8

3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid

Cat. No.: B2633807
CAS No.: 531520-40-8
M. Wt: 410.87
InChI Key: IFNFHFUCKZBJSV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is formally named 3-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid according to IUPAC rules. This nomenclature reflects its core structure:

  • Biphenyl-4-ylcarbonyl : A biphenyl group (two linked benzene rings) with a carbonyl group (-C=O) attached to the fourth position of the terminal ring.
  • Carbamothioyl : A thiourea group (-N-C(=S)-N-) formed by substituting oxygen with sulfur in the urea moiety.
  • 4-Chlorobenzoic acid : A benzoic acid derivative with a chlorine substituent at the fourth position and a carboxylic acid (-COOH) at the first position.

The systematic name adheres to positional numbering conventions, prioritizing the carboxylic acid as the principal functional group (Figure 1). The biphenyl-thiourea side chain is designated as a substituent at the third position of the benzoic acid core.

Component Position Role in Nomenclature
Benzoic acid Core Parent structure
Chlorine C4 Substituent
Biphenyl-4-ylcarbonylthiourea C3 Substituent (carbamothioyl linkage)

Table 1 : Breakdown of IUPAC nomenclature components.

Molecular Architecture and Functional Group Analysis

The molecular formula C21H14ClN2O3S (molecular weight: 409.864 g/mol) reveals a conjugated system comprising:

  • Biphenyl moiety : Two benzene rings connected by a single bond, providing planar rigidity and π-π stacking potential.
  • Thiourea linkage : A -N-C(=S)-N- group that bridges the biphenyl carbonyl and the benzoic acid core, introducing hydrogen-bonding capability via the thioamide (-N-H) and thioketone (=S) groups.
  • Chlorobenzoic acid : Electron-withdrawing chlorine (at C4) and carboxylic acid (at C1) groups, which influence acidity (pKa ~2.5–3.0 for -COOH) and solubility.

Key interactions :

  • The biphenyl group’s aromaticity enables hydrophobic interactions, while the thiourea’s sulfur atom participates in dipole-dipole interactions.
  • The carboxylic acid and thiourea groups create a zwitterionic potential under physiological pH, affecting crystallinity.

Crystallographic Studies and Conformational Analysis

No crystallographic data for this specific compound is available in the provided sources. However, analogous biphenyl-thiourea derivatives exhibit:

  • Planar biphenyl systems with dihedral angles <30° between rings, stabilized by conjugation.
  • Thiourea conformations where the -C(=S)-N- group adopts a trans configuration to minimize steric clashes between the biphenyl and benzoic acid moieties.

Molecular modeling predicts similar behavior for 3-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid, with intramolecular hydrogen bonds between the thiourea’s -N-H and the carbonyl oxygen of the biphenyl group.

Comparative Structural Analysis with Related Biphenyl-Carboxylic Acid Derivatives

The compound’s structure diverges from common biphenyl-carboxylic acid analogs in three key ways:

Feature This Compound 2-Amino-3-carbamothioyl-4-chlorobenzoic Acid 4-(4-((4'-Chloro...yl)methyl)piperazin-1-yl)benzoic Acid
Backbone Biphenyl-thiourea-benzoic acid Monocyclic benzoic acid with thiourea Biphenyl-piperazine-benzoic acid
Functional Groups -Cl, -COOH, -N-C(=S)-N- -Cl, -COOH, -NH2, -C(=S)-NH2 -Cl, -COOH, piperazine
Molecular Weight (g/mol) 409.864 230.67 439.0
Key Interactions π-π stacking, H-bonding H-bonding, dipole interactions Hydrophobic (piperazine), ionic (carboxylic acid)

Table 2 : Structural comparison with related compounds.

The thiourea group in this compound uniquely enables dual hydrogen-bond donor capacity (-N-H) compared to simpler amides or ethers in analogs. Additionally, the biphenyl system extends conjugation, potentially enhancing UV-Vis absorption properties relative to monocyclic derivatives.

Properties

IUPAC Name

4-chloro-3-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c22-17-11-10-16(20(26)27)12-18(17)23-21(28)24-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,26,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNFHFUCKZBJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing the biphenyl moiety can exhibit anticancer properties. For instance, derivatives of biphenyl-4-carboxylic acid have shown potential in inhibiting tumor growth in various cancer cell lines. A study demonstrated that derivatives similar to 3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid were effective in reducing cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

1.2 Anti-inflammatory Properties
The compound's structure allows it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development. A study on related compounds revealed significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases such as rheumatoid arthritis .

Materials Science

2.1 Photoinitiators in Polymer Chemistry
3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid can be utilized as a photoinitiator in the synthesis of polymers. Photoinitiators are critical in the curing process of resins and coatings. Research has shown that compounds with similar structures effectively initiate polymerization upon exposure to UV light, leading to enhanced mechanical properties in the resulting materials .

2.2 Organic Light Emitting Diodes (OLEDs)
The compound's biphenyl structure is advantageous for use in OLEDs due to its ability to facilitate charge transport. Studies have reported that incorporating such compounds into OLED architectures improves device efficiency and stability, making them suitable for commercial applications .

Biochemistry

3.1 Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). In vitro assays demonstrated that related compounds could significantly inhibit AChE activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

3.2 Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds, showing efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells
Anti-inflammatory Effects Reduced pro-inflammatory cytokines
Photoinitiators Enhanced polymerization efficiency
OLEDs Improved charge transport and device stability
Enzyme Inhibition Significant AChE inhibition
Antimicrobial Activity Effective against multiple bacterial strains

Mechanism of Action

The mechanism of action of 3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Several thiourea derivatives share structural similarities with the target compound, differing primarily in substituents on the aromatic rings or the carbamothioyl group. Key analogues include:

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) Feature a 3-chlorophenyl group instead of biphenyl-4-ylcarbonyl. Demonstrated lower lipophilicity (log k = 2.1–3.5) compared to biphenyl-containing derivatives due to reduced aromatic bulk .

4-Chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates (5a–i) Incorporate a 4-dichlorophenyl group, enhancing halogen-mediated interactions. Higher lipophilicity (log k = 3.8–4.9) than mono-chloro derivatives, correlating with improved membrane permeability .

N-(Biphenyl-4-ylcarbonyl)-N’-(2-pyridyl-methyl)thiourea

  • Replaces the 4-chlorobenzoic acid with a pyridyl-methyl group.
  • Exhibited moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL), suggesting the biphenyl moiety contributes to target binding .
Table 1: Comparative Lipophilicity and Bioactivity
Compound Class Substituents log k (HPLC) Antibacterial MIC (µg/mL)
Target Compound Biphenyl-4-ylcarbonyl, 4-Cl Not reported Not tested
4a–i (3-chlorophenyl) 3-Cl 2.1–3.5 32–64
5a–i (4-dichlorophenyl) 4-Cl₂ 3.8–4.9 8–16
N-(Biphenyl-4-ylcarbonyl)-N’-(Pyridyl) Pyridyl-methyl 4.2 16 (S. aureus)

Data compiled from .

Functional Group Impact on Activity

  • Compounds with multiple chloro groups (e.g., 5a–i) show superior antibacterial activity, suggesting synergistic halogen bonding .
  • Biphenyl vs. Monophenyl: Biphenyl-containing derivatives (e.g., target compound) exhibit higher steric bulk, which may hinder enzymatic degradation but improve binding to hydrophobic pockets in target proteins .

Research Findings and Implications

  • Lipophilicity Trends : Biphenyl and dichlorophenyl groups significantly increase log k values, suggesting enhanced bioavailability for intracellular targets .
  • Antibacterial Potential: While the target compound’s activity remains untested, structural analogues with biphenyl groups (e.g., N-(Biphenyl-4-ylcarbonyl)-N’-(2-pyridyl-methyl)thiourea) show promise against Gram-positive bacteria, warranting further study .
  • Synthetic Challenges: Thiourea derivatives require precise control of reaction conditions to avoid byproducts, as noted in disubstituted carbonoylthiourea syntheses .

Biological Activity

3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl group, a chlorobenzoic acid moiety, and a carbamothioyl group. Its chemical formula is C16H14ClN2O2SC_{16}H_{14}ClN_2O_2S with a molecular weight of 334.81 g/mol. The presence of the chlorinated aromatic ring is significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The chlorobenzoic acid derivative has shown effectiveness against various bacterial strains. For example, studies on 4-chlorobenzoic acid suggest that it can be metabolized by specific bacterial strains, leading to the production of toxic metabolites that inhibit bacterial growth .

2. Anticancer Properties

The biphenyl and chlorobenzoic acid components are known for their anticancer potential. Compounds derived from chlorobenzoic acids have been explored for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by disrupting cellular signaling pathways .

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research has shown that derivatives of chlorobenzoic acids can inhibit enzymes such as catechol-1,2-dioxygenase, which plays a role in the degradation of aromatic compounds . This inhibition can lead to the accumulation of toxic intermediates, further impacting microbial metabolism.

Case Study 1: Antimicrobial Efficacy

A study investigated the effects of 4-chlorobenzoic acid on Cupriavidus sp. strain SK-3, which utilizes chlorinated compounds as carbon sources. The strain metabolized 4-chlorobenzoic acid effectively but showed impaired growth at higher concentrations due to toxic accumulation . This highlights the dual nature of such compounds as both substrates and inhibitors in microbial systems.

Case Study 2: Antitumor Activity

In another study, derivatives similar to 3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid were tested against human cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values suggesting potent activity against breast and colon cancer cells . The mechanism was attributed to the induction of oxidative stress and apoptosis.

Research Findings Summary

The following table summarizes key findings related to the biological activity of 3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid:

Activity Effect Reference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits catechol dioxygenase

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of 4-chlorobenzoic acid. A common approach includes:

Amidation : Reacting 4-chloro-3-aminobenzoic acid with biphenyl-4-ylcarbonyl isothiocyanate to form the thiourea linkage.

Cyclization : Optimizing reaction conditions (e.g., using DMF as a solvent and Pd/C catalysts) to ensure high yield .

Purification : Employing HPLC (≥98% purity) and recrystallization from ethanol/water mixtures .

  • Key Considerations : Monitor reaction progress via TLC or NMR to avoid side products like over-substituted derivatives .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer :

pH Titration Studies : Measure solubility and stability across pH 2–12 using UV-Vis spectroscopy.

Degradation Analysis : Use LC-MS to identify breakdown products (e.g., cleavage of the thiourea group in acidic conditions) .

Crystallography : Single-crystal X-ray diffraction (as in ) confirms conformational rigidity of the biphenyl-carbamothioyl moiety.

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound across cell lines?

  • Methodological Answer :

  • Experimental Replication : Standardize cell culture conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Mechanistic Profiling : Use kinase inhibition assays to verify target specificity, as nonspecific binding to off-target proteins (e.g., cytochrome P450) may explain discrepancies .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables like solvent choice (DMSO vs. ethanol) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

Docking Simulations : Use AutoDock Vina to model binding affinity to receptors (e.g., PPAR-γ) based on the thiourea group’s hydrogen-bonding capacity .

MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

SAR Analysis : Modify substituents (e.g., replacing biphenyl with naphthyl) and compare predicted vs. experimental IC50 values .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer :

  • Longitudinal Studies : Track degradation in soil/water systems under controlled light, temperature, and microbial activity .
  • Analytical Workflow :
ParameterMethodReference
AdsorptionHPLC-MS with C18 columns
BioaccumulationRadiolabeled tracing (¹⁴C)
MetabolitesHigh-resolution Q-TOF MS

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for polar vs. nonpolar solvents?

  • Resolution Strategy :

  • Solvent Screening : Test in 10+ solvents (e.g., DMSO, THF, chloroform) using dynamic light scattering (DLS) to detect aggregation .
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C; entropy-driven dissolution may dominate in polar solvents .
  • Crystallographic Insight : Polymorphism (e.g., anhydrous vs. hydrate forms) can alter solubility profiles .

Structural and Functional Optimization

Q. How can researchers modify the compound to enhance its metabolic stability?

  • Methodological Answer :

Prodrug Design : Introduce ester groups at the carboxylic acid position to reduce renal clearance .

Isotere Replacement : Substitute the thiourea group with a triazole to resist enzymatic hydrolysis .

In Vivo Testing : Use rodent models to compare pharmacokinetic parameters (t½, Cmax) of derivatives .

Safety and Handling Protocols

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods due to potential skin irritation .
  • Waste Management : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .
  • Storage : Store at –20°C under argon to prevent oxidation of the thiourea moiety .

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